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Compound of Interest

Compound Name: NDI-091143

Cat. No.: B8088061 Get Quote

Welcome to the technical support center for NDI-091143. This resource is designed for

researchers, scientists, and drug development professionals to provide guidance on utilizing

NDI-091143 in in vivo experiments. Here you will find troubleshooting guides, frequently asked

questions (FAQs), and detailed experimental protocols to help you achieve optimal results.

Frequently Asked Questions (FAQs)
Q1: What is NDI-091143 and what is its mechanism of action?

A1: NDI-091143 is a potent and highly selective allosteric inhibitor of human ATP-citrate lyase

(ACLY).[1][2] It binds to a hydrophobic cavity near the citrate-binding site of the enzyme.[3] This

binding induces a significant conformational change in the citrate domain, which indirectly

blocks the binding of the natural substrate, citrate, thereby inhibiting the enzyme's catalytic

activity.[3] ACLY is a crucial enzyme that links carbohydrate metabolism to the synthesis of fatty

acids and cholesterol by converting citrate into acetyl-CoA in the cytoplasm.[3][4]

Q2: What are the potential therapeutic applications of NDI-091143?

A2: Given ACLY's central role in cellular metabolism, its inhibition is a promising strategy for

various diseases. Many cancer cells exhibit upregulated ACLY activity to support rapid

proliferation and membrane biosynthesis.[4] Therefore, NDI-091143 has potential as an anti-

cancer agent.[3][4] Additionally, by reducing the production of acetyl-CoA, a precursor for

cholesterol and fatty acid synthesis, ACLY inhibitors are being investigated for the treatment of

metabolic diseases such as dyslipidemia and hepatic steatosis.[3]
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Q3: I have seen great potency with NDI-091143 in my in vitro cell-based assays. What are the

key considerations before starting in vivo experiments?

A3: Moving from in vitro to in vivo studies requires careful planning. Key considerations include:

Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME)

profile of NDI-091143 in your chosen animal model will be critical. As specific PK data for

NDI-091143 is not widely published, a pilot PK study is highly recommended.

Formulation: NDI-091143 is a hydrophobic molecule.[3] Developing a suitable formulation is

crucial for achieving adequate bioavailability.

Dosing Route and Schedule: The route of administration (e.g., oral, intraperitoneal) and the

dosing frequency will depend on the PK profile and the experimental model.

Toxicity: A preliminary tolerability study should be conducted to determine the maximum

tolerated dose (MTD).

Relevant Animal Model: Choose an animal model that is appropriate for your research

question (e.g., a xenograft model for cancer, a diet-induced obesity model for metabolic

disease).

Troubleshooting Guide
This guide addresses potential issues you may encounter during your in vivo experiments with

NDI-091143.
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Issue Potential Cause Recommended Solution

Lack of in vivo efficacy despite

potent in vitro activity.

Poor Bioavailability: The

compound may not be

reaching the target tissue at a

sufficient concentration.

- Optimize the formulation. For

hydrophobic compounds like

NDI-091143, consider using

vehicles such as PEG400,

Tween 80, or formulating as a

self-emulsifying drug delivery

system (SEDDS).- Conduct a

pilot pharmacokinetic (PK)

study to determine the plasma

and tissue concentrations of

NDI-091143 after

administration.- Consider

alternative routes of

administration (e.g.,

intraperitoneal injection if oral

bioavailability is low).

Rapid Metabolism/Clearance:

The compound may be quickly

metabolized and cleared from

the body.

- Increase the dosing

frequency based on the half-

life determined in your PK

study.- Consider co-

administration with an inhibitor

of relevant metabolic enzymes

if the metabolic pathway is

known.

Inappropriate Animal Model:

The chosen animal model may

not be sensitive to ACLY

inhibition.

- Ensure that the target

pathway is active and relevant

in your chosen model. For

example, in cancer models,

confirm that the tumor cells are

dependent on de novo

lipogenesis.

Observed Toxicity or Adverse

Effects in Animals.

Off-Target Effects: At higher

concentrations, the compound

- Reduce the dose to the

lowest effective concentration.-

Perform a kinase profiling
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may inhibit other kinases or

cellular processes.

screen to identify potential off-

targets.

Formulation Vehicle Toxicity:

The vehicle used to dissolve

NDI-091143 may be causing

toxicity.

- Run a vehicle-only control

group to assess the toxicity of

the formulation.- Test

alternative, less toxic vehicles.

On-Target Toxicity: Inhibition of

ACLY in certain tissues may

lead to adverse effects.

- Monitor for metabolic

changes, such as

hypoglycemia or alterations in

lipid profiles.- Consider tissue-

specific delivery strategies if

possible.

High Variability in Experimental

Results.

Inconsistent Dosing:

Inaccurate or inconsistent

administration of the

compound.

- Ensure precise and

consistent dosing techniques.

For oral gavage, ensure the

compound is delivered to the

stomach.- Prepare fresh

formulations regularly to avoid

degradation.

Biological Variability: Inherent

biological differences between

individual animals.

- Increase the number of

animals per group to improve

statistical power.- Ensure that

animals are age- and weight-

matched at the start of the

study.

Experimental Protocols
Protocol: In Vivo Efficacy Study of NDI-091143 in a
Human Cancer Xenograft Mouse Model
This protocol provides a general framework. Specific details may need to be optimized for your

particular cell line and research question.

1. Cell Culture and Animal Model:
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Culture a human cancer cell line known to have high ACLY expression (e.g., certain lung,

liver, or breast cancer cell lines) under standard conditions.

Use immunocompromised mice (e.g., NOD-SCID or nude mice), 6-8 weeks old.

Implant tumor cells subcutaneously into the flank of each mouse.

Monitor tumor growth regularly using calipers.

2. Formulation and Dosing:

Formulation: Due to its hydrophobic nature, a sample formulation for NDI-091143 could be

10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The solution should be prepared

fresh daily.

Dosing: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into

treatment and control groups.

Administer NDI-091143 or vehicle control via oral gavage or intraperitoneal injection daily.

The exact dose should be determined from prior tolerability studies, but a starting point could

be in the range of 10-50 mg/kg.

3. Monitoring and Endpoints:

Measure tumor volume and body weight 2-3 times per week.

At the end of the study, euthanize the mice and excise the tumors.

Tumor weight should be recorded.

A portion of the tumor can be flash-frozen for pharmacodynamic (PD) marker analysis (e.g.,

Western blot for p-ACLY, analysis of lipid content) and the remainder fixed in formalin for

immunohistochemistry.

4. Data Analysis:

Compare tumor growth rates and final tumor weights between the treatment and control

groups.
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Analyze PD markers to confirm target engagement in the tumor tissue.

Statistical analysis should be performed using appropriate methods (e.g., t-test, ANOVA).
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Click to download full resolution via product page

Caption: ACLY signaling pathway and point of intervention for NDI-091143.

Experimental Workflow for In Vivo Efficacy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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